N-[4-(benzyloxy)phenyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
Description
N-[4-(benzyloxy)phenyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide is an organic compound that belongs to the class of carboxamides. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a pyrrolidine ring with a cyclohexyl substituent. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Properties
Molecular Formula |
C24H28N2O3 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
1-cyclohexyl-5-oxo-N-(4-phenylmethoxyphenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H28N2O3/c27-23-15-19(16-26(23)21-9-5-2-6-10-21)24(28)25-20-11-13-22(14-12-20)29-17-18-7-3-1-4-8-18/h1,3-4,7-8,11-14,19,21H,2,5-6,9-10,15-17H2,(H,25,28) |
InChI Key |
YNANHYWZXNUIFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps. One common method involves the initial formation of the benzyloxyphenyl intermediate, which is then coupled with a cyclohexyl-substituted pyrrolidine derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistent production quality. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)phenyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-[4-(benzyloxy)phenyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the carboxamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also influence signaling pathways by altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
N-[4-(benzyloxy)phenyl]acetamide: Similar structure but with an acetamide group instead of a pyrrolidine ring.
N-[4-(benzyloxy)phenyl]glycinamide: Contains a glycinamide group instead of a pyrrolidine ring.
N-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazole-4-carboxamide: Features a pyrazole ring instead of a pyrrolidine ring.
Uniqueness
N-[4-(benzyloxy)phenyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide is unique due to its combination of a benzyloxyphenyl group with a cyclohexyl-substituted pyrrolidine ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. For example, the cyclohexyl group can enhance the compound’s hydrophobicity, potentially improving its interaction with lipid membranes or hydrophobic protein pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
